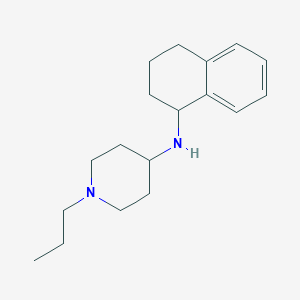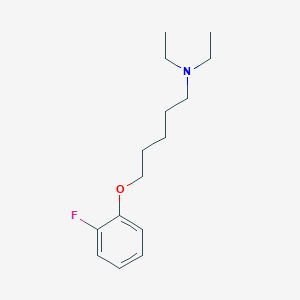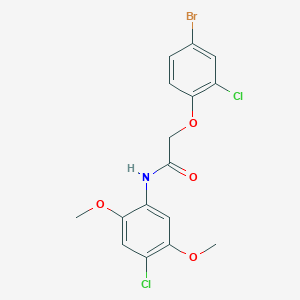
1-propyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinamine is a synthetic compound that has been extensively studied in scientific research. It is commonly referred to as U-47700 and belongs to the class of synthetic opioids. U-47700 has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
U-47700 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also acts as an agonist at the kappa-opioid receptor, which is responsible for mediating the dysphoric effects of opioids. U-47700 has been shown to have a higher affinity for the mu-opioid receptor than morphine, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects:
U-47700 has been shown to produce a range of biochemical and physiological effects. It has potent analgesic effects and may be effective in treating pain. U-47700 has also been shown to produce sedation, respiratory depression, and euphoria. Additionally, U-47700 has been shown to produce a range of cardiovascular effects, including bradycardia, hypotension, and tachycardia.
Avantages Et Limitations Des Expériences En Laboratoire
U-47700 has several advantages and limitations for laboratory experiments. One advantage is that it has a potent analgesic effect, which makes it useful for studying pain pathways. Another advantage is that it has a high affinity for the mu-opioid receptor, which makes it useful for studying opioid receptor function. However, U-47700 also has several limitations, including its potential toxicity and the fact that it is a synthetic compound that may not accurately reflect the effects of natural opioids.
Orientations Futures
There are several future directions for research on U-47700. One direction is to study its potential therapeutic applications in treating pain and opioid addiction. Another direction is to study its mechanism of action in more detail, including its effects on other opioid receptors and neurotransmitter systems. Additionally, future research could focus on developing safer and more effective synthetic opioids based on the structure of U-47700.
Conclusion:
In conclusion, U-47700 is a synthetic compound that has been extensively studied in scientific research. It has potent analgesic effects and may be effective in treating pain. U-47700 has also been studied for its potential use in the treatment of opioid addiction. Additionally, U-47700 has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential toxicity. Future research could focus on developing safer and more effective synthetic opioids based on the structure of U-47700.
Méthodes De Synthèse
U-47700 can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 4-chlorobutyryl chloride followed by the reaction with piperidine. Another method involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 4-piperidone followed by the reaction with propyl bromide. Both methods yield U-47700 as a white crystalline powder.
Applications De Recherche Scientifique
U-47700 has been used in scientific research to study its potential therapeutic applications. It has been shown to have analgesic properties and may be effective in treating pain. U-47700 has also been studied for its potential use in the treatment of opioid addiction. Additionally, U-47700 has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential toxicity.
Propriétés
IUPAC Name |
1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-12-20-13-10-16(11-14-20)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,16,18-19H,2,5,7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPUJCPRKAHUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455795 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5205719.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)
![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)

![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)